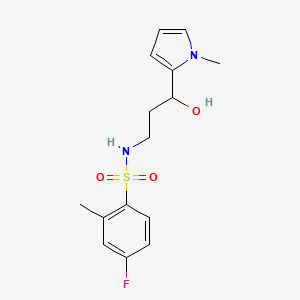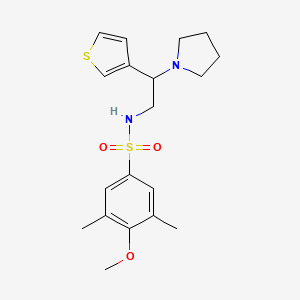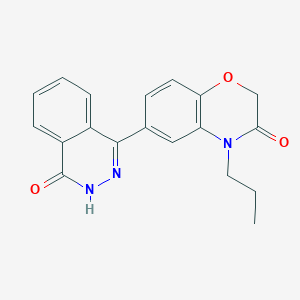![molecular formula C16H17N3O2S B2968915 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396875-47-0](/img/structure/B2968915.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPM1K inhibitor and is a potent inhibitor of the enzyme protein phosphatase magnesium-dependent 1K (PPM1K).
Scientific Research Applications
Synthesis and Structural Insights
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide and related compounds are synthesized for their potential use in creating complexes with metals, demonstrating the versatility of these compounds in coordination chemistry. For example, studies have shown the synthesis of diorganotin derivatives and various ligands that could act as monodentate through the pyridyl nitrogen atom (Li et al., 2010). Another study elaborates on the variety of complexes formed with transition metals, showcasing the ligands' ability to act as mono- or ditopic, influencing the type of compound formed based on metal geometry and ligand substitutions (Manzano et al., 2016).
Coordination and Organometallic Chemistry
The compounds also find applications in coordination and organometallic chemistry, with studies highlighting their role in forming complexes with silver and exhibiting spontaneous chiral resolution in helices (Dura et al., 2013). Another research effort discusses the synthesis of tris(substituted pyrazolyl)methane ligands and their potential in developing coordination and organometallic chemistry due to recent synthesis breakthroughs (Bigmore et al., 2005).
Catalytic and Biological Applications
Some compounds exhibit catalytic properties, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridines and bis(indolyl)methanes, showcasing their efficiency and recyclability as catalysts (Veisi et al., 2020). Additionally, studies on compounds like AZD9668, a novel oral inhibitor of neutrophil elastase, underline the medical relevance of these chemicals in treating respiratory diseases (Stevens et al., 2011).
properties
IUPAC Name |
1-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-13-5-4-6-14(9-13)12-22(20,21)18-11-15-10-17-19-8-3-2-7-16(15)19/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDHHLWIHIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)
![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)


![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)



![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)
![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)